Propyl carbamate

Description

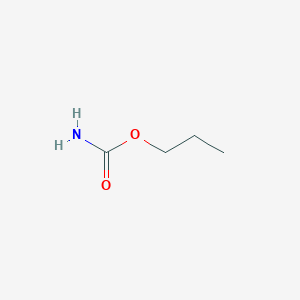

Structure

3D Structure

Properties

IUPAC Name |

propyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-2-3-7-4(5)6/h2-3H2,1H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNTOKMNHRPSGFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060833 | |

| Record name | Propyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] Powder; [MSDSonline] | |

| Record name | n-Propyl carbamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6877 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

196 °C | |

| Record name | PROPYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2588 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN WATER, ETHANOL & DIETHYL ETHER, SOL IN ACETONE, In water, 7.64X10+4 mg/L at 25 °C | |

| Record name | PROPYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2588 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 MM HG @ 52.4 °C | |

| Record name | PROPYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2588 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

PRISMS | |

CAS No. |

627-12-3 | |

| Record name | Propyl carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROPYL CARBAMATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TOL3EUA03Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2588 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

60 °C | |

| Record name | PROPYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2588 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Propyl carbamate chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of Propyl Carbamate (B1207046)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl carbamate, also known as n-propyl carbamate, is an organic compound belonging to the carbamate class of chemicals. Carbamates are esters of carbamic acid. Propyl carbamate serves as a chemical intermediate, notably in the production of dimethylol propyl carbamate-based resins utilized as durable-press finishes for textiles.[1] This guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental methodologies.

Chemical Structure

The chemical structure of propyl carbamate consists of a propyl ester of carbamic acid. The central carbonyl group is bonded to an amino group and a propoxy group.

Molecular Formula: C₄H₉NO₂[1][2]

Structural Identifiers:

Physicochemical Properties

The following table summarizes the key physicochemical properties of propyl carbamate.

| Property | Value | Units | Reference |

| Molecular Weight | 103.12 | g/mol | [2][3] |

| Physical State | Solid, Prisms | - | [3] |

| Melting Point | 57 - 62 | °C | [3] |

| Boiling Point | 195 - 196 | °C | [4][5] |

| Solubility in Water | 7.64 x 10⁴ | mg/L at 25°C | [5] |

| Other Solubilities | Soluble in ethanol, diethyl ether, and acetone. | - | [5] |

| Density | 1.013 | g/cm³ | [6] |

| Vapor Pressure | 1 | mm Hg at 52.4°C | [5] |

| LogP (Octanol-Water Partition Coefficient) | 0.36 | - | [3][5] |

Experimental Protocols

Synthesis of Propyl Carbamate

A historical and fundamental method for the synthesis of propyl carbamate involves the reaction of urea (B33335) with an excess of propan-1-ol.[1]

Principle: The reaction involves the nucleophilic attack of the hydroxyl group of propan-1-ol on one of the carbonyl carbons of urea, leading to the displacement of ammonia (B1221849) and the formation of the carbamate ester.

Materials:

-

Urea

-

Propan-1-ol (n-propyl alcohol)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine urea with a molar excess of propan-1-ol.

-

Attach a reflux condenser to the flask.

-

Heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by the evolution of ammonia gas.

-

Continue refluxing until the evolution of ammonia ceases, indicating the reaction is complete.

-

After cooling, the excess propan-1-ol can be removed by distillation.

-

The resulting crude propyl carbamate can be purified by recrystallization or distillation under reduced pressure.

Determination of Melting Point

The melting point of propyl carbamate can be determined using a standard melting point apparatus.

Materials:

-

Purified propyl carbamate

-

Capillary tubes

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Ensure the propyl carbamate sample is dry and finely powdered. Use a mortar and pestle to grind the crystals if necessary.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20°C below the expected melting point (around 60°C).

-

Decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the identification and quantification of propyl carbamate.

Principle: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components are then ionized and fragmented in the mass spectrometer, and the resulting mass spectrum provides a unique fingerprint for identification.

Instrumentation:

-

Gas chromatograph equipped with a mass selective detector (MSD)

-

Capillary column (e.g., DB-5ms or equivalent)

-

Helium carrier gas

-

Syringe for sample injection

Procedure:

-

Sample Preparation: Dissolve a known amount of propyl carbamate in a suitable solvent (e.g., dichloromethane (B109758) or acetone) to prepare a stock solution. Create a series of calibration standards by serial dilution.

-

GC-MS Conditions:

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 200°C at a rate of 10°C/min.

-

Carrier Gas Flow Rate: 1 mL/min (Helium)

-

MSD Transfer Line Temperature: 280°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-200

-

-

Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample or standard into the GC.

-

Data Interpretation: Identify the propyl carbamate peak in the chromatogram based on its retention time. Confirm the identity by comparing the mass spectrum of the peak with a reference spectrum. Quantify the amount of propyl carbamate by comparing the peak area to the calibration curve.

Metabolism and Toxicology

The metabolism of carbamates, in general, involves two primary pathways: hydrolysis of the ester linkage and oxidation of the alkyl side chain.[7] For propyl carbamate, this would involve hydrolysis to carbamic acid (which is unstable and decomposes to ammonia and carbon dioxide) and propan-1-ol, and oxidation of the propyl group. Studies on rats have shown that after administration, both propyl carbamate and its N-hydroxy metabolite are excreted in the urine.[1]

Carbamates as a class are known for their potential to inhibit acetylcholinesterase, an enzyme critical for nerve function. However, the toxicity can vary significantly depending on the specific structure of the carbamate.

Visualizations

Logical Workflow for Propyl Carbamate Analysis

The following diagram illustrates a typical workflow for the analysis of a sample for the presence and quantity of propyl carbamate.

Caption: A logical workflow for the analysis of propyl carbamate.

Synthesis Pathway of Propyl Carbamate

This diagram shows the chemical reaction for the synthesis of propyl carbamate from urea and propan-1-ol.

Caption: Synthesis of propyl carbamate from urea and propan-1-ol.

References

- 1. Propyl carbamate | C4H9NO2 | CID 12306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN102531965A - Synthesis method for carisoprodol - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. benchchem.com [benchchem.com]

- 7. The relationship between binding to cytochrome P-450 and metabolism of n-alkyl carbamates in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Propyl Carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for propyl carbamate (B1207046), a valuable intermediate in various chemical industries. The document details several core methodologies, presenting quantitative data in structured tables for comparative analysis, and includes detailed experimental protocols for key reactions. Furthermore, logical workflows and reaction pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the chemical processes involved.

Introduction

Propyl carbamate (n-propyl carbamate) is an organic compound with the chemical formula C₄H₉NO₂. It serves as a significant building block in the synthesis of various materials, including resins and pharmaceuticals. The efficient and safe synthesis of propyl carbamate is, therefore, a subject of considerable interest in both academic and industrial research. This guide explores the most pertinent synthesis routes, ranging from classical methods to modern, phosgene-free alternatives.

Core Synthesis Pathways

Several distinct pathways for the synthesis of propyl carbamate have been established. These can be broadly categorized as follows:

-

Reaction of Urea (B33335) with n-Propanol: The traditional and most direct method.

-

From Propyl Chloroformate: A versatile route involving a reactive intermediate.

-

Phosgene-Free Methods: Modern, safer alternatives utilizing reagents like carbon dioxide or dialkyl carbonates.

-

Curtius Rearrangement: A pathway involving the rearrangement of an acyl azide (B81097).

The following sections will delve into the specifics of each of these pathways.

Synthesis from Urea and n-Propanol

This classical method, first reported by Cahours in 1873, involves the direct reaction of urea with n-propanol. The reaction is typically carried out at elevated temperatures, leading to the formation of propyl carbamate and ammonia (B1221849) as a byproduct. While straightforward, this method often requires long reaction times and high temperatures to achieve satisfactory yields.

Reaction Scheme:

A detailed protocol for the synthesis of n-butyl carbamate from urea and n-butanol provides a strong template for the synthesis of propyl carbamate. The following is an adapted procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, charge n-propanol.

-

Reagent Addition: Gradually add urea to the warmed n-propanol with agitation to ensure dissolution.

-

Reflux: Heat the mixture to reflux and maintain for an extended period (e.g., 30 hours). Ammonia gas will be evolved during this time.

-

Workup: After cooling, the reaction mixture can be subjected to distillation to remove excess n-propanol. The remaining solid can be purified by recrystallization from a suitable solvent.

The following table summarizes typical reaction conditions and yields for the synthesis of alkyl carbamates from urea and alcohols, which can be considered analogous to the propyl carbamate synthesis.

| Parameter | Value | Reference |

| Reactants | Urea, n-Propanol | |

| Catalyst | None (thermal) or various metal oxides | |

| Temperature | 100-200 °C | [1] |

| Pressure | 0.1-2.0 MPa | [1] |

| Reaction Time | 1-12 hours (with catalyst) | [1] |

| Yield | Up to 95% (for ethyl carbamate) | [1] |

Logical Workflow for Synthesis from Urea and n-Propanol

Caption: Workflow for the synthesis of propyl carbamate from urea and n-propanol.

Synthesis from Propyl Chloroformate

This method involves the reaction of propyl chloroformate with a source of ammonia. Propyl chloroformate is a more reactive reagent than urea, allowing for milder reaction conditions. However, propyl chloroformate is a hazardous substance and requires careful handling.

Reaction Scheme:

-

Reaction Setup: A solution of propyl chloroformate in an inert solvent (e.g., diethyl ether, dichloromethane) is prepared in a reaction vessel cooled in an ice bath.

-

Ammonia Addition: Aqueous or gaseous ammonia is added dropwise or bubbled through the solution with vigorous stirring.

-

Reaction: The reaction is typically rapid and exothermic. The mixture is stirred for a short period after the addition is complete.

-

Workup: The resulting mixture is washed with water to remove ammonium (B1175870) chloride. The organic layer is dried over an anhydrous salt (e.g., MgSO₄) and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or distillation.

| Parameter | Value |

| Reactants | Propyl Chloroformate, Ammonia |

| Solvent | Diethyl ether, Dichloromethane |

| Temperature | 0-25 °C |

| Reaction Time | Typically < 1 hour |

| Yield | Generally high (>80%) |

Reaction Pathway for Synthesis from Propyl Chloroformate

Caption: Reaction pathway for the synthesis of propyl carbamate from propyl chloroformate.

Phosgene-Free Synthesis Routes

Due to the high toxicity of phosgene (B1210022) and related reagents like chloroformates, significant research has been dedicated to developing safer, "phosgene-free" methods for carbamate synthesis.

This approach utilizes carbon dioxide as a C1 source, an amine (in this case, ammonia or a protected form), and an alkylating agent (a propyl halide). The reaction is typically carried out in the presence of a base.

Reaction Scheme (Conceptual for Propylamine):

This method is highly attractive from a green chemistry perspective but often requires optimization of catalysts and reaction conditions to achieve high selectivity and yield.

The reaction of amines with dialkyl carbonates, such as dimethyl carbonate (DMC), offers another phosgene-free route. This method involves the aminolysis of the carbonate.

Reaction Scheme (Conceptual for Propylamine and Dimethyl Carbonate):

Further reaction or transesterification would be needed to obtain propyl carbamate. A more direct route would involve the reaction of ammonia with dipropyl carbonate.

| Parameter | CO₂ Method | Dialkyl Carbonate Method |

| Reactants | Amine, CO₂, Alkyl Halide | Amine, Dialkyl Carbonate |

| Catalyst | Often requires a catalyst (e.g., ionic liquids, superbases) | Can be catalyzed by bases or metal complexes |

| Temperature | 25-150 °C | 40-200 °C |

| Pressure | Can be atmospheric or elevated CO₂ pressure | Generally atmospheric |

| Yield | Variable, can be high (>90%) with optimized systems | Generally good to excellent (>90%) |

Generalized Phosgene-Free Synthesis Workflow

Caption: Generalized workflow for phosgene-free synthesis of propyl carbamate.

Synthesis via Curtius Rearrangement

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be trapped by an alcohol to form a carbamate.[2][3][4] For the synthesis of propyl carbamate, this would involve the rearrangement of propoxycarbonyl azide.

Reaction Scheme:

-

Formation of Acyl Azide: CH₃CH₂CH₂O-CO-Cl + NaN₃ → CH₃CH₂CH₂O-CO-N₃ + NaCl

-

Curtius Rearrangement: CH₃CH₂CH₂O-CO-N₃ → [CH₃CH₂CH₂O-N=C=O] (unstable) → CH₃CH₂CH₂-N=C=O + N₂

-

Trapping with Propanol (Hypothetical for N-propyl-propyl carbamate): CH₃CH₂CH₂-N=C=O + CH₃CH₂CH₂OH → CH₃CH₂CH₂NH-CO-O-CH₂CH₂CH₃

To obtain the unsubstituted propyl carbamate, the isocyanate generated would need to be trapped differently, or the starting material would be different. A more direct approach to propyl carbamate would involve the Curtius rearrangement of an acyl azide derived from a suitable carboxylic acid, followed by trapping of the resulting isocyanate with n-propanol.

This pathway is particularly useful for synthesizing complex carbamates with retention of stereochemistry.

Summary and Comparison of Pathways

| Synthesis Pathway | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |

| Urea + n-Propanol | Urea, n-Propanol | High temperature | Inexpensive starting materials, simple procedure | High energy consumption, long reaction times, moderate yields |

| Propyl Chloroformate | Propyl Chloroformate, Ammonia | Low temperature | High yields, fast reaction | Use of hazardous and corrosive chloroformate |

| Phosgene-Free (CO₂) | Amine, CO₂, Propyl Halide | Catalyst, base | Utilizes a renewable C1 source, "green" approach | May require high pressure, catalyst development needed |

| Phosgene-Free (DMC) | Amine, Dimethyl Carbonate | Catalyst | Avoids hazardous reagents, good yields | May require higher temperatures |

| Curtius Rearrangement | Carboxylic acid derivative, Azide | Heat or UV light | High stereospecificity, versatile | Use of potentially explosive azides |

Conclusion

The synthesis of propyl carbamate can be achieved through a variety of pathways, each with its own set of advantages and disadvantages. The classical method using urea and n-propanol remains a viable option due to its simplicity and low cost of starting materials. The use of propyl chloroformate offers a high-yield, rapid alternative, albeit with significant safety concerns. For future-oriented and sustainable manufacturing, the phosgene-free routes, particularly those utilizing carbon dioxide or dialkyl carbonates, represent the most promising avenues for further research and development. The Curtius rearrangement provides a more specialized route for the synthesis of complex carbamates where stereochemical integrity is paramount. The choice of the optimal synthesis pathway will ultimately depend on the specific requirements of the application, including scale, cost, safety considerations, and the desired purity of the final product.

References

- 1. CN1865241A - Ethyl carbamate and its preparation method - Google Patents [patents.google.com]

- 2. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 3. Curtius Rearrangement [organic-chemistry.org]

- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of n-Propyl Carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of n-propyl carbamate (B1207046) (CAS No: 627-12-3). The document is intended for researchers, scientists, and professionals in drug development who require detailed and accurate data on this compound. The guide includes a consolidated table of physical properties, detailed experimental protocols for their determination, and a visualization of a key synthesis pathway.

Core Physical Properties of n-Propyl Carbamate

The physical characteristics of n-propyl carbamate are crucial for its handling, formulation, and application in various scientific contexts. A summary of its key physical properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉NO₂ | --INVALID-LINK--[1] |

| Molecular Weight | 103.12 g/mol | --INVALID-LINK--[1][2] |

| Appearance | White solid, prisms | --INVALID-LINK--[3], --INVALID-LINK--[4] |

| Melting Point | 60-63 °C | --INVALID-LINK--[3][5][6] |

| Boiling Point | 196 °C at 760 mmHg92-93 °C at 12 mmHg | --INVALID-LINK--[3][5][6] |

| Density | 1.013 g/cm³ | --INVALID-LINK--[3][5][6] |

| Refractive Index | 1.422 | --INVALID-LINK--[5][6] |

| Water Solubility | 7.64 x 10⁴ mg/L at 25 °C | --INVALID-LINK--[5] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695) and diethyl ether. | --INVALID-LINK--[3] |

| Vapor Pressure | 1 mmHg at 52.4 °C | --INVALID-LINK--[5], --INVALID-LINK--[4] |

| LogP (Octanol/Water Partition Coefficient) | 0.36 | --INVALID-LINK--[3] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of n-propyl carbamate.

Melting Point Determination

The melting point of n-propyl carbamate is determined using the capillary method. A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, which is then placed in a melting point apparatus.[6] The apparatus is heated slowly, and the temperatures at which the substance begins to melt and completely liquefies are recorded as the melting point range.[7][8]

Boiling Point Determination

The boiling point of n-propyl carbamate at atmospheric pressure is determined by distillation.[9] For measurements at reduced pressure, a vacuum distillation setup is employed. The temperature of the vapor that is in equilibrium with the boiling liquid is measured to obtain the boiling point.[1]

Density Measurement

The density of n-propyl carbamate can be determined using a pycnometer. The pycnometer is first weighed empty, then filled with the substance, and weighed again. The volume of the substance is determined by calibrating the pycnometer with a liquid of known density, such as water. The density is then calculated by dividing the mass of the substance by its volume.

Refractive Index Measurement

The refractive index of n-propyl carbamate is measured using an Abbe refractometer. A few drops of the molten substance are placed on the prism of the refractometer. Light is passed through the sample, and the angle of refraction is measured. The refractive index is then read directly from the instrument's scale. The temperature must be controlled and recorded as the refractive index is temperature-dependent.[10]

Solubility Determination

The solubility of n-propyl carbamate in water and organic solvents is determined by the saturation shake-flask method. An excess amount of the solid is added to a known volume of the solvent in a flask. The flask is then agitated in a constant temperature bath until equilibrium is reached. The saturated solution is filtered, and the concentration of n-propyl carbamate in the filtrate is determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC).[11]

Synthesis of n-Propyl Carbamate

One of the earliest and most straightforward methods for the synthesis of n-propyl carbamate is the reaction of urea (B33335) with an excess of n-propyl alcohol.[2] The reaction involves the nucleophilic attack of the alcohol on the carbonyl group of urea, leading to the formation of the carbamate and ammonia (B1221849) as a byproduct.

References

- 1. Propylcarbamate [webbook.nist.gov]

- 2. Propyl carbamate | C4H9NO2 | CID 12306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Methyl Carbamate | C2H5NO2 | CID 11722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. propyl carbamate627-12-3,Purity96%_Chemical Point UG [molbase.com]

- 7. 627-12-3 | CAS DataBase [m.chemicalbook.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. Propylcarbamate [webbook.nist.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Propylcarbamate [webbook.nist.gov]

Propyl Carbamate: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of propyl carbamate (B1207046) in various organic solvents. Due to a lack of extensive quantitative data in publicly available literature, this guide combines known qualitative information with predictive assessments based on the solubility of structurally similar carbamates. Furthermore, detailed experimental protocols are provided to enable researchers to determine precise solubility data and to synthesize and purify the compound for their specific applications.

Introduction to Propyl Carbamate

Propyl carbamate (n-propyl carbamate) is an organic compound and an ester of carbamic acid. It presents as a white crystalline solid and has applications as a chemical intermediate, particularly in the synthesis of resins.[1] Understanding its solubility in different organic solvents is crucial for its use in synthesis, purification, formulation, and various other research and development activities.

Solubility Profile of Propyl Carbamate

The solubility of a compound is influenced by its molecular structure, including polarity, hydrogen bonding capability, and molecular size, as well as the properties of the solvent. Propyl carbamate possesses both a polar carbamate group (-OCONH₂) capable of hydrogen bonding and a nonpolar propyl group. This amphiphilic nature suggests its solubility will vary across a range of organic solvents.

Qualitative Solubility

Qualitative data indicates that propyl carbamate is soluble in several common organic solvents.

Table 1: Qualitative Solubility of Propyl Carbamate

| Solvent | Solubility | Reference |

| Water | Soluble | [1] |

| Ethanol | Soluble | [1] |

| Diethyl Ether | Soluble | [1] |

| Acetone | Soluble |

Predictive Quantitative Solubility

In the absence of specific quantitative solubility data for propyl carbamate, the following table provides an estimated solubility profile based on data from structurally related alkyl carbamates, such as ethyl carbamate and butyl carbamate.[2][3][4] These values should be considered as predictive and are best confirmed through experimental determination.

Table 2: Predictive Quantitative Solubility of Propyl Carbamate and Analogs

| Solvent | Compound | Temperature (°C) | Solubility | Notes |

| Water | n-Butyl Carbamate | 37 | 2.58 x 10⁴ mg/L | [3] |

| Chloroform | n-Butyl Carbamate | Not Specified | Slightly Soluble | [3] |

| Benzene | Ethyl Carbamate | Not Specified | Very Soluble | [4] |

Disclaimer: The quantitative data presented for related compounds is for estimation purposes only. Actual solubility of propyl carbamate may vary.

Experimental Protocols

For researchers requiring precise solubility data, the following experimental protocols for the synthesis, purification, and solubility determination of propyl carbamate are provided.

Synthesis of Propyl Carbamate

Propyl carbamate can be synthesized by the reaction of n-propyl chloroformate with ammonia.

Materials:

-

n-Propyl chloroformate

-

Ammonium (B1175870) hydroxide (B78521) (28-30%)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve n-propyl chloroformate in dichloromethane.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add ammonium hydroxide dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

-

Transfer the reaction mixture to a separatory funnel and wash with deionized water.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain crude propyl carbamate.

Purification by Recrystallization

The crude propyl carbamate can be purified by recrystallization to obtain a crystalline solid.

Materials:

-

Crude propyl carbamate

-

A suitable solvent system (e.g., ethanol/water, toluene)

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and filter paper

Procedure:

-

Dissolve the crude propyl carbamate in a minimum amount of a suitable hot solvent.

-

If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Hot filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to form crystals.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals in a vacuum oven.

Solubility Determination

The following are two common methods for the quantitative determination of solubility.

-

Preparation of Saturated Solution: Add an excess amount of purified propyl carbamate to a known volume of the desired organic solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Filtration: Filter the saturated solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.

-

Solvent Evaporation: Accurately weigh a known volume of the clear filtrate into a pre-weighed container.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dissolved solid is obtained.

-

Calculation: The solubility can be calculated in terms of g/100 mL or other desired units based on the weight of the dissolved solid and the volume of the filtrate taken.

This method is suitable if propyl carbamate has a chromophore that absorbs in the UV-Vis region and the solvent is transparent in that region.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of propyl carbamate of known concentrations in the solvent of interest.

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) and construct a calibration curve of absorbance versus concentration.

-

Preparation of Saturated Solution: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

Dilution: After filtration, dilute a known volume of the saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

-

Calculation: Determine the concentration of the diluted solution from the calibration curve and then calculate the original concentration in the saturated solution, which represents the solubility.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis, purification, and characterization of propyl carbamate.

Caption: Workflow for the synthesis and characterization of propyl carbamate.

References

Propyl Carbamate (CAS No. 627-12-3): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of propyl carbamate (B1207046) (CAS No. 627-12-3), a versatile organic compound with applications ranging from chemical synthesis to industrial processes. This document consolidates essential information on its physicochemical properties, synthesis methodologies, toxicological profile, and key applications, with a focus on providing practical and detailed data for laboratory and development settings.

Chemical and Physical Properties

Propyl carbamate, also known as n-propyl carbamate or propyl urethane, is the ester of carbamic acid and propanol. It is a stable compound under normal conditions and serves as a valuable intermediate in various chemical reactions.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Unit |

| Molecular Formula | C₄H₉NO₂ | - |

| Molecular Weight | 103.12 | g/mol |

| CAS Number | 627-12-3 | - |

| Appearance | White crystalline solid | - |

| Melting Point | 60-63 | °C |

| Boiling Point | 196 | °C |

| Flash Point | 97 | °C |

| Solubility in Water | Moderately soluble | - |

| LogP (Octanol-Water Partition Coefficient) | 0.9 | - |

Synthesis of Propyl Carbamate

Propyl carbamate can be synthesized through several routes. One common and well-established method involves the reaction of urea (B33335) with an excess of n-propyl alcohol. This reaction is typically carried out under reflux conditions. Another approach is the reaction of propyl chloroformate with ammonia (B1221849).

Experimental Protocol: Synthesis from Urea and n-Propanol

This protocol is adapted from the synthesis of homologous alkyl carbamates and provides a reliable method for the preparation of propyl carbamate in a laboratory setting.

Materials:

-

n-Propanol

-

Urea

-

Ligroin (b.p. 60-90 °C)

-

Round-bottom flask (2 L)

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

-

Büchner funnel and filter flask

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a 2-liter round-bottomed flask equipped with a reflux condenser, place 13.1 moles of n-propanol.

-

Addition of Urea: Warm the n-propanol and add 3 moles of urea in small portions with agitation. Ensure the urea dissolves without melting and forming a separate layer. The final portions of urea can be dissolved by bringing the solution to a boil.

-

Reflux: Reflux the solution for 30 hours. During this period, ammonia gas will be evolved and escape from the top of the condenser.

-

Distillation: After the reflux period, remove the reflux condenser and set up for distillation. Distill the excess n-propanol until the temperature of the liquid in the flask reaches 150°C. The distillate, containing n-propanol and dissolved ammonia, can be reused in subsequent syntheses.

-

Isolation and Purification: The material remaining in the flask will solidify upon cooling.

-

Add 1 liter of ligroin (b.p. 60-90°C) to the solid and boil the mixture.

-

Filter the hot mixture to separate the undissolved solid.

-

Boil the remaining solid with two additional 100 mL portions of ligroin, filtering after each boiling.

-

Wash the final solid product on the filter with an additional 100 mL of warm ligroin.

-

-

Drying: The purified propyl carbamate is then dried to remove any remaining solvent.

Figure 1: Workflow for the synthesis and purification of propyl carbamate.

Biological Activity and Mechanism of Action

While propyl carbamate itself is not a widely used therapeutic agent, the carbamate functional group is present in numerous pharmaceuticals. The primary mechanism of toxicity for many carbamates, particularly insecticidal carbamates, is the inhibition of acetylcholinesterase (AChE).

AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine (B1216132) at neuromuscular junctions and cholinergic synapses in the central nervous system. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of nerve and muscle cells. This can lead to a range of symptoms from muscle twitching and paralysis to respiratory failure. The inhibition of AChE by carbamates is reversible, in contrast to the irreversible inhibition caused by organophosphates.

Figure 2: Signaling pathway of acetylcholinesterase inhibition by carbamates.

Applications

The primary industrial application of propyl carbamate is as a chemical intermediate in the synthesis of other compounds. Notably, it is a precursor to dimethylol propyl carbamate-based resins, which are utilized in the textile industry as durable-press fabric finishes.[2]

Textile Finishing

Dimethylol propyl carbamate resins are applied to fabrics, particularly polyester/cotton blends, to impart wrinkle resistance and dimensional stability. The application process typically involves impregnating the fabric with a solution containing the resin and a catalyst, followed by drying and curing at elevated temperatures. This process cross-links the cellulose (B213188) fibers in the fabric, enhancing its resilience.

Figure 3: Logical workflow for the application of propyl carbamate-derived resins in textile finishing.

Toxicological and Safety Information

Propyl carbamate is classified as harmful if swallowed and can cause skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.

Acute Toxicity Data

| Route of Exposure | Species | LD50 Value | Unit |

| Oral | Rat | 1320 - 1877 | mg/kg |

| Oral | Mouse | 1800 | mg/kg |

Environmental Fate

Propyl carbamate has a low potential for bioaccumulation in aquatic organisms. It is expected to have very high mobility in soil. Studies have shown that it is not readily biodegradable in water.

| Parameter | Value | Unit |

| Bioaccumulation Factor (BCF) | 1.1 (estimated) | - |

| Soil Adsorption Coefficient (Koc) | 37 (estimated) | - |

Conclusion

Propyl carbamate (CAS No. 627-12-3) is a valuable chemical intermediate with well-defined physicochemical properties. Its synthesis is achievable through straightforward laboratory procedures. While its direct biological applications are limited, its role as a precursor in the production of textile finishing resins highlights its industrial importance. Understanding its toxicological profile and handling requirements is crucial for its safe use in research and manufacturing. This guide provides a foundational understanding for professionals working with or exploring the applications of propyl carbamate.

References

An In-depth Technical Guide to Propyl Carbamate: Molecular Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of propyl carbamate (B1207046), detailing its fundamental chemical properties, established experimental protocols for its synthesis and analysis, and insights into its biological activities. The information is curated to support research and development activities in the fields of chemistry and life sciences.

Core Molecular and Physical Properties

Propyl carbamate, also known as n-propyl carbamate, is a carbamate ester with the molecular formula C₄H₉NO₂.[1][2][3][4][5] Its chemical structure consists of a propyl ester of carbamic acid.

| Property | Value | Reference |

| Molecular Formula | C₄H₉NO₂ | [1][5] |

| Molecular Weight | 103.12 g/mol | [1][5][6] |

| IUPAC Name | propyl carbamate | [1][6] |

| CAS Number | 627-12-3 | [2][3] |

| Physical Form | Solid | |

| Synonyms | n-Propyl carbamate, Propyl urethane | [2][3] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of propyl carbamate are crucial for its application in research. The following sections outline common experimental procedures.

Propyl carbamate can be synthesized through several routes. A historical method involves the reaction of urea (B33335) with an excess of propan-1-ol.[2] Another established method is the treatment of propan-1-ol with cyanogen (B1215507) chloride in the presence of hydrochloric acid.[2] A general and modern approach for carbamate synthesis involves the three-component coupling of an amine, carbon dioxide, and an alkyl halide.

General Protocol for Carbamate Synthesis:

A generalized workflow for the synthesis and purification of a carbamate, such as propyl carbamate, is depicted below. This process typically involves the reaction of an alcohol with a source of the carbamoyl (B1232498) group, followed by work-up and purification steps.

The identity and purity of synthesized propyl carbamate are confirmed using various analytical techniques.

| Analytical Technique | Purpose | Key Parameters |

| ¹H NMR Spectroscopy | Structural elucidation | Chemical shifts and coupling constants of protons on the propyl chain and the amine group. |

| Infrared (IR) Spectroscopy | Identification of functional groups | Characteristic absorption bands for N-H stretching, C=O stretching, and C-O stretching of the carbamate group. |

| Gas Chromatography (GC) | Purity assessment and quantification | Retention time is specific to the compound under defined column and temperature conditions. |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification | Used for the analysis of carbamates, often with post-column derivatization for enhanced detection. |

Experimental Details for Spectroscopic Analysis:

-

¹H NMR Spectroscopy: Spectra can be recorded on a 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent.

-

Infrared (IR) Spectroscopy: IR spectra are typically obtained using potassium bromide (KBr) pellets on an FTIR spectrophotometer.

Biological Activity and Toxicological Profile

The biological effects of propyl carbamate and related carbamate compounds are of significant interest in toxicology and drug development.

Many carbamate compounds, particularly those used as insecticides, exert their biological effects by inhibiting the enzyme acetylcholinesterase (AChE).[7][8][9][10][11] This inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132) at nerve synapses, resulting in continuous nerve stimulation.[10][11]

Propyl carbamate has been investigated for its toxicological properties, with studies indicating potential health risks.

| Toxicological Endpoint | Finding | Reference |

| Carcinogenicity | Classified as a possible carcinogen in animals. | [2] |

| Genotoxicity | Shown to bind to DNA in mouse liver, although at a lower level compared to ethyl carbamate. | [1][2] |

| Teratogenicity | In animal studies (Syrian hamsters), propyl carbamate has demonstrated teratogenic effects. | [1] |

| Acute Toxicity | Harmful if swallowed and causes skin and serious eye irritation. May also cause respiratory irritation. | [3] |

It is important to note that while the primary mechanism of action for many carbamate insecticides is AChE inhibition, the full toxicological profile of propyl carbamate in mammals and its potential involvement in other signaling pathways are areas of ongoing research.

This technical guide serves as a foundational resource for professionals working with propyl carbamate. For detailed experimental procedures and safety information, it is essential to consult the primary literature and relevant safety data sheets.

References

- 1. Propyl carbamate | C4H9NO2 | CID 12306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Carcinogenesis by carbamic acid esters and their binding to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Synthesis and biological activity of carbamate-linked cationic lipids for gene delivery in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. asianjpr.com [asianjpr.com]

- 6. Discovery of Aromatic Carbamates that Confer Neuroprotective Activity by Enhancing Autophagy and Inducing the Anti-Apoptotic Protein B-Cell Lymphoma 2 (Bcl-2) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbamate - Wikipedia [en.wikipedia.org]

- 8. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Carbamate Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 10. arsdcollege.ac.in [arsdcollege.ac.in]

- 11. Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning | Journal of Pioneering Medical Sciences [jpmsonline.com]

Propyl Carbamate: An In-depth Technical Guide to Stability and Degradation Products

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl carbamate (B1207046), a simple alkyl ester of carbamic acid, finds application as a chemical intermediate. Understanding its stability profile and the nature of its degradation products is crucial for ensuring the quality, safety, and efficacy of any related drug substance or product. This technical guide provides a comprehensive overview of the stability of propyl carbamate under various stress conditions, including hydrolysis, temperature, and light. It details the primary degradation pathways and identifies potential degradation products. Furthermore, this guide outlines detailed experimental protocols for conducting forced degradation studies and highlights advanced analytical methodologies for the identification and quantification of propyl carbamate and its degradants. All quantitative data are summarized in structured tables for ease of comparison, and key pathways and workflows are visualized using diagrams.

Introduction

Propyl carbamate (n-propyl carbamate) belongs to the class of organic compounds known as carbamates. Its chemical stability is a critical attribute, particularly in the context of pharmaceutical development, where degradation can lead to loss of potency and the formation of potentially toxic impurities. Forced degradation studies are an essential component of the drug development process, providing insights into the intrinsic stability of a molecule and helping to develop stability-indicating analytical methods. This guide synthesizes the available information on the stability and degradation of propyl carbamate to support these efforts.

Stability Profile of Propyl Carbamate

The stability of propyl carbamate is influenced by several environmental factors, primarily pH, temperature, and light.

Hydrolytic Stability

The hydrolysis of carbamates is subject to both acid and base catalysis. Generally, carbamates are more resistant to hydrolysis than esters but more susceptible than amides.

-

Acidic Conditions: Under acidic conditions, the hydrolysis of simple alkyl carbamates is generally slow. The mechanism typically involves the protonation of the carbonyl oxygen, followed by a nucleophilic attack of water.

-

Neutral Conditions: Propyl carbamate is expected to be relatively stable at neutral pH.

-

Alkaline Conditions: In alkaline solutions, the hydrolysis of N-unsubstituted carbamates like propyl carbamate proceeds via a base-catalyzed elimination-addition mechanism, which is generally faster than in acidic or neutral conditions. The process involves the deprotonation of the nitrogen atom, followed by the elimination of the alkoxide (propoxide) to form an isocyanate intermediate. This intermediate is then rapidly hydrolyzed to carbamic acid, which subsequently decomposes to ammonia (B1221849) and carbon dioxide.

Thermal Stability

Thermal degradation of propyl carbamate is expected to occur at elevated temperatures. Studies on analogous simple and substituted alkyl carbamates reveal two primary thermal decomposition pathways:

-

Concerted Pericyclic Elimination: For carbamates with a hydrogen atom on the carbon beta to the oxygen, a six-membered cyclic transition state can lead to the formation of an amine (ammonia in the case of propyl carbamate), carbon dioxide, and an alkene (propene).

-

Dissociation into Isocyanate and Alcohol: This pathway involves the cleavage of the ester bond to yield an isocyanate and the corresponding alcohol (propanol). This is a common pathway for N-substituted carbamates. For N-unsubstituted carbamates like propyl carbamate, this can also occur, leading to the formation of isocyanic acid and propanol.

A study on the thermal degradation of a related compound, 3-iodo-2-propyl-butylcarbamate, indicated that degradation begins at temperatures above 70°C and follows first-order kinetics[1]. This suggests that propyl carbamate is likely stable at ambient temperatures but will degrade upon significant heating. When heated to decomposition, it is reported to emit toxic fumes of nitrogen oxides[2].

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce the degradation of carbamates. The primary photodegradation pathway for many carbamates involves the cleavage of the carbamate ester bond. For aromatic carbamates, this often leads to the formation of the corresponding phenol. For an aliphatic carbamate like propyl carbamate, photolytic cleavage could result in the formation of a propyloxy radical and a carbamoyl (B1232498) radical. These highly reactive species would then undergo further reactions, such as hydrogen abstraction or recombination, to form various degradation products.

Degradation Products

The specific degradation products of propyl carbamate will depend on the stress conditions applied. Based on the degradation pathways of analogous carbamates, the following products can be anticipated:

-

Hydrolysis (Alkaline): Propanol, Ammonia, and Carbon Dioxide.

-

Thermal Degradation:

-

Pathway 1: Propene, Ammonia, and Carbon Dioxide.

-

Pathway 2: Propanol and Isocyanic Acid (which may further react or polymerize).

-

-

Photodegradation: A complex mixture of products may be formed due to radical-mediated reactions. Potential products could include propanol, propionaldehyde, and various recombination products.

A study on 3-iodo-2-propyl-butylcarbamate identified several degradation products, including those resulting from deiodination, demethylation, deethynylation, deethylation, and hydroxylation[1]. While this is a more complex molecule, it highlights the variety of degradation products that can be formed.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies for propyl carbamate should be designed to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation[3][4][5]. The following are detailed experimental protocols based on ICH guidelines.

Preparation of Stock Solution

Prepare a stock solution of propyl carbamate in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.

Hydrolytic Degradation

-

Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 9 mL of 0.1 M hydrochloric acid.

-

Incubate the solution at 60°C for 24 hours.

-

After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M sodium hydroxide.

-

Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.

-

-

Alkaline Hydrolysis:

-

To 1 mL of the stock solution, add 9 mL of 0.1 M sodium hydroxide.

-

Incubate the solution at room temperature for 8 hours.

-

After incubation, neutralize with an appropriate volume of 0.1 M hydrochloric acid.

-

Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.

-

-

Neutral Hydrolysis:

-

To 1 mL of the stock solution, add 9 mL of purified water.

-

Incubate the solution at 60°C for 48 hours.

-

After incubation, cool to room temperature and dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.

-

Oxidative Degradation

-

To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.

Thermal Degradation

-

Solid State:

-

Place a thin layer of solid propyl carbamate in a petri dish.

-

Expose to a temperature of 80°C in a hot air oven for 48 hours.

-

After exposure, dissolve the sample in the mobile phase to a concentration of 0.1 mg/mL for analysis.

-

-

Solution State:

-

Prepare a solution of propyl carbamate in purified water at 0.1 mg/mL.

-

Heat the solution at 80°C for 24 hours.

-

Cool to room temperature before analysis.

-

Photolytic Degradation

-

Solid State:

-

Place a thin layer of solid propyl carbamate in a quartz petri dish.

-

Expose the sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.

-

A control sample should be kept in the dark under the same temperature conditions.

-

After exposure, dissolve the sample in the mobile phase to a concentration of 0.1 mg/mL for analysis.

-

-

Solution State:

-

Prepare a solution of propyl carbamate in purified water at 0.1 mg/mL in a quartz flask.

-

Expose the solution to the same light conditions as the solid-state sample.

-

A control solution should be kept in the dark under the same temperature conditions.

-

Analyze the solution directly.

-

Analytical Methodologies

A stability-indicating analytical method is required to separate and quantify propyl carbamate from its degradation products. Ultra-High-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS/MS) is a powerful technique for this purpose[6][7].

UPLC-MS/MS Method for Propyl Carbamate and its Degradation Products

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to resolve the parent compound from its more polar and less polar degradation products. A typical starting point would be 5% B, increasing to 95% B over 5-10 minutes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for quantification of the parent drug and known degradants. A full scan or product ion scan can be used for the identification of unknown degradation products.

-

MRM Transitions: The precursor ion for propyl carbamate ([M+H]⁺, m/z 104.07) and its characteristic product ions would need to be determined by direct infusion of a standard solution.

-

Source Parameters: Capillary voltage, cone voltage, desolvation gas flow, and temperature should be optimized for maximum sensitivity.

-

Data Presentation

Quantitative Data Summary

| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation (Estimated) | Major Degradation Products (Predicted) |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | Low | Propanol, Ammonia, Carbon Dioxide |

| Alkaline Hydrolysis | 0.1 M NaOH | 8 hours | Room Temp. | High | Propanol, Ammonia, Carbon Dioxide |

| Neutral Hydrolysis | Water | 48 hours | 60°C | Low | Propanol, Ammonia, Carbon Dioxide |

| Oxidation | 3% H₂O₂ | 24 hours | Room Temp. | Moderate | Oxidized derivatives |

| Thermal (Solid) | - | 48 hours | 80°C | Moderate | Propene, Ammonia, CO₂, Propanol, Isocyanic Acid |

| Thermal (Solution) | - | 24 hours | 80°C | Moderate | Propene, Ammonia, CO₂, Propanol, Isocyanic Acid |

| Photolytic (Solid) | ICH Q1B | - | Ambient | Moderate | Complex mixture (e.g., Propanol, Propionaldehyde) |

| Photolytic (Solution) | ICH Q1B | - | Ambient | Moderate | Complex mixture (e.g., Propanol, Propionaldehyde) |

Note: The % degradation and major degradation products are estimations based on the general reactivity of carbamates and data from related compounds. Actual results may vary and require experimental confirmation.

Visualizations

Degradation Pathways

Caption: Predicted degradation pathways of propyl carbamate.

Experimental Workflow for Forced Degradation

Caption: Workflow for forced degradation studies.

Conclusion

This technical guide provides a thorough overview of the stability and degradation of propyl carbamate based on available scientific literature and established principles of chemical stability testing. While specific quantitative kinetic data for propyl carbamate is limited, the information presented on analogous compounds, combined with detailed experimental and analytical protocols, offers a robust framework for researchers, scientists, and drug development professionals. The provided degradation pathways and experimental workflows serve as a practical starting point for in-house stability studies. It is imperative to conduct compound-specific forced degradation studies to definitively identify degradation products and establish a comprehensive stability profile for propyl carbamate in any given formulation or application.

References

- 1. Thermal Degradation and Product Analysis of 3-iodo-2-propyl-butylcarbamate as a Wood Preservative | MDPI [mdpi.com]

- 2. RATES OF HYDROLYSIS OF CARBAMATE AND CARBONATE ESTERS IN ALKALINE SOLUTION - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. biopharminternational.com [biopharminternational.com]

- 6. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of the residues of 18 carbamate pesticides in chestnut and pine nut by GPC cleanup and UPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Propyl Carbamate: A Comprehensive Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl carbamate (B1207046), a chemical compound belonging to the carbamate class, has been the subject of toxicological evaluation to determine its potential hazards to human health. This technical guide provides a comprehensive overview of the available toxicological data on propyl carbamate, with a focus on quantitative data, experimental methodologies, and mechanistic insights. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Acute Toxicity

Table 1: Acute Toxicity Data for Structurally Related Carbamates

| Test Substance | Route | Species | LD50/LC50 | Reference |

| Ethyl Carbamates | Oral | Rat | 300 - 2000 mg/kg | [1] |

| Ethyl Carbamates | Dermal | Rat | >5000 mg/kg | [1] |

| Carbofuran | Oral | Rat | 8 mg/kg | |

| Carbaryl | Oral | Rat | 12.5 mg/kg |

Genotoxicity

Data on the genotoxicity of propyl carbamate is limited. One study reported that it did not induce reverse mutations in Bacillus subtilis in the absence of metabolic activation. Another study on the related compound, urethane (B1682113) (ethyl carbamate), found it to be negative in an in vitro micronucleus test using Chinese hamster ovary (CHO) cells. Comprehensive genotoxicity testing for propyl carbamate, including the standard battery of tests (Ames test, in vitro micronucleus or chromosomal aberration assay, and an in vivo test), does not appear to be publicly available.

Table 2: Genotoxicity Data for Propyl Carbamate and Related Compounds

| Test | Test System | Metabolic Activation | Compound | Result | Reference |

| Reverse Mutation | Bacillus subtilis | Without | Propyl carbamate | Negative | |

| In vitro Micronucleus | CHO cells | Not specified | Urethane | Negative |

Experimental Protocols (General)

While specific protocols for propyl carbamate are not available, the following outlines the general methodologies for standard genotoxicity assays as per OECD guidelines.

Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

The Ames test evaluates the potential of a substance to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid.

-

Test Strains: A set of bacterial strains with different mutations in the histidine (S. typhimurium) or tryptophan (E. coli) operon are used.

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix), typically derived from the liver of induced rats, to mimic mammalian metabolism.

-

Procedure: The test substance, at various concentrations, is incubated with the bacterial strains in the presence or absence of the S9 mix. The mixture is then plated on a minimal agar (B569324) medium lacking the required amino acid.

-

Evaluation: After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This test identifies substances that cause cytogenetic damage, which results in the formation of micronuclei in the cytoplasm of interphase cells.

-

Cell Lines: Commonly used cell lines include Chinese hamster ovary (CHO), V79, or human peripheral blood lymphocytes.

-

Metabolic Activation: The assay is conducted with and without an S9 metabolic activation system.

-

Procedure: Cell cultures are exposed to the test substance at several concentrations. Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes micronuclei easier to score.

-

Evaluation: After treatment, cells are harvested, fixed, and stained. The frequency of micronucleated cells in a population of binucleated cells is determined. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.

Carcinogenicity

Propyl carbamate has been classified by the International Agency for Research on Cancer (IARC) as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans" due to a lack of human data. However, there is sufficient evidence of carcinogenicity in experimental animals.[2] Specifically, intraperitoneal injection of propyl carbamate has been shown to produce lung adenomas in mice.[2]

Table 3: Carcinogenicity Data for Propyl Carbamate

| Species | Strain | Route of Administration | Tumor Type | Reference |

| Mouse | Multiple | Intraperitoneal | Lung adenomas | [2] |

Experimental Protocol: Lung Adenoma Bioassay in Mice (General)

The following describes a general protocol for a lung adenoma bioassay, a common method for assessing the carcinogenic potential of chemicals in mice.

-

Animals: Male and female mice of a strain susceptible to lung tumor development (e.g., A/J mice) are typically used.

-

Administration: The test substance is administered to the animals, often via intraperitoneal injection, oral gavage, or in the diet, for a specified duration.

-

Dose Groups: Multiple dose groups and a vehicle control group are included.

-

Observation Period: Animals are observed for a significant portion of their lifespan for signs of toxicity and tumor development.

-

Necropsy and Histopathology: At the end of the study, all animals are euthanized, and a complete necropsy is performed. The lungs are carefully examined for the presence of tumors (adenomas). The number and size of tumors are recorded, and tissues are processed for histopathological examination to confirm the diagnosis.

-

Evaluation: The incidence and multiplicity of lung adenomas in the treated groups are compared to the control group to determine the carcinogenic potential of the substance.

Reproductive and Developmental Toxicity

Mechanism of Action

The primary mechanism of toxicity for carbamates, including propyl carbamate, is the reversible inhibition of the enzyme acetylcholinesterase (AChE).[3] AChE is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) at cholinergic synapses.

Acetylcholinesterase Inhibition Signaling Pathway

Diagram Explanation:

In a normal cholinergic synapse, acetylcholine is released and binds to its receptor, leading to nerve impulse transmission. Acetylcholinesterase (AChE) then rapidly breaks down acetylcholine into choline and acetate, terminating the signal. Propyl carbamate inhibits AChE, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synapse, resulting in continuous stimulation of the acetylcholine receptors and prolonged nerve impulse transmission, which underlies the toxic effects of carbamates.

Toxicokinetics

Detailed toxicokinetic studies specifically on propyl carbamate are not widely available. However, for carbamates in general, absorption can occur through oral, dermal, and inhalation routes.[3] They are typically metabolized in the liver and excreted in the urine.[3]

Conclusion

The available data indicate that propyl carbamate is a compound of moderate toxicological concern. It is carcinogenic in mice, and there are indications of teratogenicity. Its primary mechanism of action is the reversible inhibition of acetylcholinesterase. However, there is a significant lack of quantitative data on its acute toxicity, genotoxicity, and reproductive toxicity. Further studies are warranted to fully characterize the toxicological profile of propyl carbamate and to enable a more complete risk assessment for human health. Professionals in drug development and chemical safety should exercise caution when handling this compound and consider the data gaps when evaluating its potential use or exposure.

References

An In-depth Technical Guide to the Infrared (IR) Spectrum Analysis of Propyl Carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl carbamate (B1207046) (C₄H₉NO₂), also known as propyl urethane, is a simple organic compound within the carbamate ester family. The structural characterization of such molecules is fundamental in pharmaceutical development, chemical synthesis, and quality control. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint by measuring the absorption of infrared radiation by a sample's chemical bonds. Each functional group vibrates at a characteristic frequency, resulting in a unique spectrum that allows for structural elucidation and compound identification. This guide provides a detailed analysis of the IR spectrum of propyl carbamate, outlines the experimental methodology for obtaining the spectrum, and presents the spectral data in a clear, structured format.

Experimental Protocols

The most common method for analyzing solid samples like propyl carbamate via transmission FTIR spectroscopy is the potassium bromide (KBr) pellet technique. This method involves intimately mixing the solid sample with a dry, IR-transparent matrix (KBr) and pressing the mixture into a thin, transparent disc.

Detailed Methodology: KBr Pellet Preparation and Analysis

This protocol is adapted from standard laboratory procedures for FTIR sample preparation.[1][2]

-

Equipment and Materials:

-

Sample Preparation:

-

Weigh approximately 1-2 mg of the propyl carbamate sample.[2][4]

-

Weigh approximately 100-200 mg of dry, spectroscopic grade KBr.[2][4] The sample-to-KBr ratio should be between 0.2% and 1%.[5]

-

First, grind the propyl carbamate sample in the agate mortar to a fine, consistent powder. The particle size should ideally be less than the wavelength of the IR radiation to minimize scattering.[5]

-

Add the KBr to the mortar and gently but thoroughly mix it with the ground sample until the mixture is homogenous.[3] Avoid excessive grinding of the KBr itself.[5]

-

-

Pellet Formation:

-